molecular formula C15H13Cl2NO3 B038022 4/'-Methoxydiclofenac CAS No. 118409-80-6

4/'-Methoxydiclofenac

Cat. No.: B038022
CAS No.: 118409-80-6
M. Wt: 326.2 g/mol
InChI Key: QUCMNGZSCKYXDD-UHFFFAOYSA-N
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Description

4'-Methoxydiclofenac is a structural derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, characterized by a methoxy (-OCH₃) substitution at the 4' position of the phenylamine ring.

Properties

CAS No.

118409-80-6

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

2-[2-(2,6-dichloro-4-methoxyanilino)phenyl]acetic acid

InChI

InChI=1S/C15H13Cl2NO3/c1-21-10-7-11(16)15(12(17)8-10)18-13-5-3-2-4-9(13)6-14(19)20/h2-5,7-8,18H,6H2,1H3,(H,19,20)

InChI Key

QUCMNGZSCKYXDD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid typically involves the reaction of 2,6-dichloro-4-methoxyaniline with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has numerous scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4'-Methoxydiclofenac with key analogs and metabolites, focusing on structural, physicochemical, and inferred pharmacological differences.

Diclofenac (Parent Compound)

  • Molecular Formula: C₁₄H₁₁Cl₂NO₂
  • Key Features :
    • Two chlorine atoms at the 2,6-positions and a phenylacetic acid moiety.
    • Inhibits cyclooxygenase (COX)-1/COX-2 enzymes, reducing prostaglandin synthesis.
    • High plasma protein binding (99%) but short half-life (~2 hrs) due to rapid metabolism .

4',5-Dihydroxydiclofenac

  • Molecular Formula: C₁₄H₁₁Cl₂NO₄ (average mass: 328.145) .
  • Key Features :
    • A diclofenac metabolite with hydroxyl groups at the 4' and 5 positions.
    • Increased hydrophilicity (logP reduction) compared to diclofenac, favoring urinary excretion.
  • Comparison :
    • The methoxy group in 4'-Methoxydiclofenac confers greater lipophilicity (logP ~3.5 vs. ~2.8 for 4',5-Dihydroxydiclofenac), likely improving CNS penetration but increasing hepatotoxicity risk .

(E)-3-(4-Methoxyphenyl)-2-Propenoic Acid

  • Structure : A cinnamic acid derivative with a 4-methoxyphenyl group .
  • Key Features :
    • Lacks dichloro substitutions, reducing steric hindrance and COX-binding affinity.
    • Demonstrates moderate anti-inflammatory activity in vitro.
  • Comparison: 4'-Methoxydiclofenac’s chlorine atoms may enhance COX-2 selectivity compared to this non-halogenated analog .

4'-Methoxyacetophenone

  • Molecular Formula : C₉H₁₀O₂ (CAS 100-06-1) .
  • Key Features: A simple aromatic ketone used in synthetic chemistry. No NSAID activity but serves as a precursor in methoxy-containing compound synthesis.
  • Comparison :
    • Highlights the role of methoxy groups in modulating electronic effects (e.g., resonance stabilization), which may influence 4'-Methoxydiclofenac’s stability .

Data Table: Structural and Inferred Pharmacological Comparisons

Compound Molecular Formula Molecular Weight Key Substituents logP (Predicted) Inferred Activity
4'-Methoxydiclofenac C₁₅H₁₃Cl₂NO₃ 342.18 4'-OCH₃, 2,6-Cl ~3.5 Enhanced COX-2 selectivity, prolonged half-life
Diclofenac C₁₄H₁₁Cl₂NO₂ 296.15 2,6-Cl, phenylacetic acid ~4.1 Broad COX inhibition, rapid metabolism
4',5-Dihydroxydiclofenac C₁₄H₁₁Cl₂NO₄ 328.15 4',5-OH, 2,6-Cl ~2.8 High polarity, renal excretion dominant
(E)-3-(4-Methoxyphenyl)-2-propenoic acid C₁₀H₁₀O₃ 178.18 4'-OCH₃, propenoic acid ~1.9 Moderate anti-inflammatory activity

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